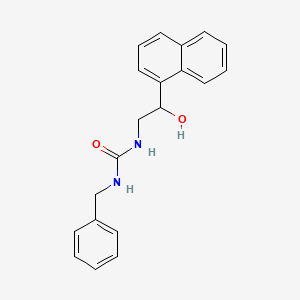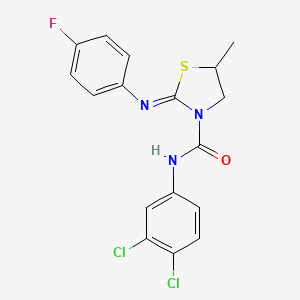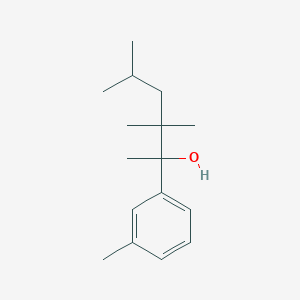
1-Bencil-3-(2-hidroxi-2-(naftalen-1-il)etil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is an organic compound that features a urea moiety linked to a benzyl group and a naphthyl-substituted hydroxyethyl group
Aplicaciones Científicas De Investigación
1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its urea moiety.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the reaction of benzyl isocyanate with 2-(naphthalen-1-yl)-2-hydroxyethylamine. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as purification steps such as recrystallization or chromatography, would be integral to the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted urea derivatives.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and naphthyl groups may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
1-Benzyl-3-(2-hydroxyethyl)urea: Lacks the naphthyl group, resulting in different chemical properties and biological activities.
1-Benzyl-3-(2-naphthyl)urea: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
1-Benzyl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a naphthyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is unique due to the presence of both a hydroxyethyl group and a naphthyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-6-10-16-9-4-5-11-17(16)18)14-22-20(24)21-13-15-7-2-1-3-8-15/h1-12,19,23H,13-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVGYQKXIJMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)
![3-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2594313.png)
![(Z)-4-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-cyano-3-hydroxybut-2-enamide](/img/structure/B2594315.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2594318.png)
![[1-(4-Methoxyphenyl)cyclobutyl]methanamine](/img/structure/B2594319.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
![phenyl N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)


![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![N-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2594334.png)
![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)
